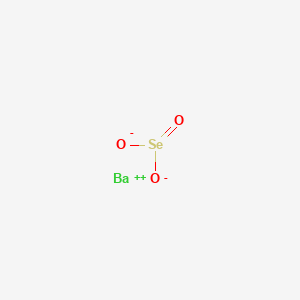

Barium selenite

Descripción general

Descripción

Synthesis Analysis

The synthesis of barium selenite involves metallation of thiols or reductive insertion into the selenium-selenium bond of diorganodiselenides using barium metal in ammonia, yielding barium thiolates and selenolates in good yield and purity (Ruhlandt-Senge & Englich, 2000). Another approach involves the hydrothermal methods, which have been used to explore the barium/molybdenum(VI)/selenium(IV) phase space, leading to the synthesis of specific barium selenite compounds (Harrison, Dussack, & Jacobson, 1996).

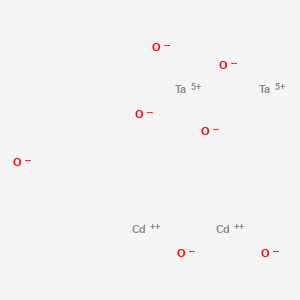

Molecular Structure Analysis

Barium selenite compounds demonstrate a wide range of solid-state formulations including monomeric and dimeric species, showcasing diverse structural principles (Ruhlandt-Senge & Englich, 2000). The molecular structure can vary significantly depending on the synthesis method and conditions, illustrating the compound's versatile chemical framework.

Aplicaciones Científicas De Investigación

Removal of Selenite and Selenate Ions from Aqueous Solutions

Barite (BaSO4) has been explored as a sequestering phase for selenite (Se(IV)) and selenate (Se(VI)) ions in aqueous solutions. Its low solubility and high stability make it effective in selectively incorporating various ions, thereby aiding in the effective removal of these ions from polluted water (Tokunaga & Takahashi, 2017).

Characterization of Barium Vanadium(V) Selenite Hydrate

A study on barium vanadium(V) selenite hydrate (Ba(VO2)2(SeO3)2·H2O) provides insights into its crystal structure and properties, contributing to our understanding of the material's potential applications in various fields of chemistry (Kilminster et al., 2014).

Protective Effects in Barium-Induced Cardiotoxicity

Research suggests that dietary selenium and vitamin C can alleviate toxic effects induced by barium chloride (BaCl2) in the heart of adult rats. This indicates a potential role for selenium in mitigating barium-induced toxicity (Elwej et al., 2017).

Barium Selenite in Glass Industry and Allergic Contact Eczemas

Exposure to barium and sodium selenite in the glass industry has been linked to dermatitis and/or conjunctivitis, with some cases of allergic contact dermatitis being reported (Richter, Heidelbach, & Heidenbluth, 1987).

Hydrothermal Investigation of Barium/Molybdenum(VI)/Selenium(IV) Phase Space

This study explores the barium/molybdenum(VI)/selenium(IV)/oxide phase space using hydrothermal methods, contributing to our understanding of these materials in solid-state chemistry (Harrison, Dussack, & Jacobson, 1996).

Dietary Intakes and Reproductive Efficiency in Cattle and Sheep

This research highlights the importance of selenium status for reproductive efficiency in cattle and sheep, with implications for the use of selenium supplements such as barium selenate in veterinary medicine (Hemingway, 2003).

Selenium in Ruby Glass Manufacture

The study on selenium volatility in the manufacture of selenium ruby glass, including the use of sodium and barium selenites, offers insights relevant to industrial chemistry (Krak, 1929).

Selenium Biofortification in Rice

A study on the effect of different forms of selenium application on rice growth and Se concentration, including selenate and selenite, provides valuable information for agricultural biofortification practices (Boldrin et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

barium(2+);selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKDPABSEYUERS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSeO3, BaO3Se | |

| Record name | BARIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | barium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929734 | |

| Record name | Barium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium selenite | |

CAS RN |

13718-59-7 | |

| Record name | BARIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid, barium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)